molecular formula C9H10FN B3237229 (S)-6-Fluoro-indan-1-ylamine CAS No. 1383854-81-6

(S)-6-Fluoro-indan-1-ylamine

Cat. No.: B3237229
CAS No.: 1383854-81-6
M. Wt: 151.18 g/mol
InChI Key: KZXWOWJBKSZXAL-VIFPVBQESA-N
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Description

Significance of Indane Scaffolds in Contemporary Synthetic Chemistry

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a recurring motif in a multitude of biologically active molecules and functional materials. Its rigid and defined three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological targets. enamine.net In synthetic chemistry, the indane core serves as a versatile template for constructing complex molecular architectures. nih.gov Its utility is demonstrated in the synthesis of various compounds, from pharmaceuticals to advanced materials for applications in photonics and micro-optics. acs.org The ability to functionalize the indane structure at various positions allows for the fine-tuning of a molecule's properties, making it a favored building block in both academic and industrial research. nih.gov

Importance of Fluorine Substitution in Chiral Amine Research

The introduction of fluorine into chiral amines has a profound impact on their chemical and physical properties, making it a key strategy in medicinal chemistry and materials science. nih.gov Fluorine's high electronegativity can significantly alter the electronic environment of a molecule. nih.gov Specifically, in chiral amines, fluorine substitution can lower the basicity (pKa value) of the amine group, which can in turn enhance the bioavailability of drug candidates by improving their absorption and metabolic stability. nih.govnih.gov

The carbon-fluorine bond is exceptionally strong, which can block metabolically vulnerable sites on a molecule, thereby increasing its resistance to degradation by enzymes and prolonging its therapeutic effect. nih.gov Furthermore, the presence of fluorine can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding affinity to biological targets. researchgate.net These modifications can lead to improved potency and selectivity of bioactive compounds. nih.gov The stereoselective synthesis of fluorinated chiral amines is an active area of research, with various methods being developed to control the precise placement of fluorine atoms within a molecule. mdpi.com

Overview of (S)-6-Fluoro-indan-1-ylamine as a Key Chiral Building Block in Academic and Industrial Synthesis

This compound has emerged as a particularly important chiral building block, embodying the beneficial attributes of the indane scaffold, fluorine substitution, and a chiral primary amine. This specific stereoisomer provides a well-defined three-dimensional structure that is crucial for stereospecific interactions with biological targets. enamine.net

The synthesis of this compound often starts from 6-fluoro-indan-1-one, which can be synthesized through methods like the cyclization of 3-(4-fluorophenyl)propanoic acid. nih.govnih.gov The subsequent stereoselective reduction of the ketone and introduction of the amine group yields the desired chiral amine.

As a building block, this compound offers a reactive primary amine handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules. Its fluorinated indane core provides the metabolic stability and conformational rigidity often sought in the development of new chemical entities. The combination of these features makes it a valuable intermediate in the synthesis of a wide range of compounds with potential applications in various fields of chemical research.

Interactive Data Table: Properties of this compound Hydrochloride

PropertyValue
Synonyms (S)-6-Fluoroindan-1-amine hydrochloride, (1S)-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Appearance Solid
Purity Typically ≥95%
InChI Key INNMZPPLAARVHQ-FVGYRXGTSA-N
Data sourced from public chemical databases. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-6-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXWOWJBKSZXAL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of S 6 Fluoro Indan 1 Ylamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (S)-6-Fluoro-indan-1-ylamine is a key site for chemical modification due to its nucleophilic character. It readily reacts with a variety of electrophilic reagents to form stable covalent bonds, enabling the synthesis of a diverse range of derivatives. Common reactions include acylation and alkylation.

Acylation: The amine functionality can be acylated using reagents such as acyl chlorides or acid anhydrides to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amides are generally stable compounds and this transformation is often used to install specific functional groups or as a protecting group strategy in multi-step syntheses.

Alkylation: Nucleophilic alkylation of the amine can be achieved with alkyl halides. The reaction proceeds via an SN2 mechanism, leading to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. For instance, reaction with a single equivalent of an alkyl halide under controlled conditions can favor the formation of the secondary amine. The presence of a fluorine atom on the aromatic ring can influence the basicity and nucleophilicity of the amine, but it generally remains reactive towards common alkylating agents. A study on the alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) highlights the feasibility of such transformations on fluoro-substituted anilines, proceeding effectively in polar aprotic solvents like DMSO or sulfolane (B150427) in the presence of a base. nih.gov

Table 1: Representative Nucleophilic Reactions of the Amine Functionality

Reaction Type Electrophilic Reagent Product Class Typical Conditions
Acylation Acetyl Chloride (CH₃COCl) N-( (S)-6-fluoro-indan-1-yl)acetamide Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine)
Acylation Acetic Anhydride ((CH₃CO)₂O) N-( (S)-6-fluoro-indan-1-yl)acetamide Aprotic solvent, optional catalyst (e.g., DMAP)
Alkylation Methyl Iodide (CH₃I) (S)-6-fluoro-N-methyl-indan-1-amine Polar solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃)
Reductive Amination Acetone (CH₃COCH₃) (S)-6-fluoro-N-isopropyl-indan-1-amine Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Methanol

Electrophilic Aromatic Substitution on the Fluoroindane Ring System

The benzene (B151609) ring of the fluoroindane scaffold is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the fused alkylamine ring structure.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack. youtube.comyoutube.com However, due to its high electronegativity, fluorine is also strongly deactivating through the inductive effect, making EAS reactions slower compared to benzene. organicchemistrytutor.comyoutube.comlibretexts.org

Alkyl Ring: The fused five-membered ring can be considered an alkyl substituent on the benzene ring. Alkyl groups are activating and ortho-, para-directing.

The combined influence of these two groups determines the position of substitution. The activating effect of the alkyl portion of the indane ring and the ortho-, para-directing nature of both substituents will reinforce substitution at positions ortho and para to the alkyl group (C4 and C7) and ortho to the fluorine atom (C5 and C7). The C7 position is ortho to the fluorine and para to the point of attachment of the five-membered ring, making it a highly likely site for substitution. The C5 position is ortho to the fluorine and meta to the alkyl substituent, while the C4 position is ortho to the alkyl group but meta to the fluorine. Steric hindrance from the adjacent five-membered ring may influence the accessibility of the C4 and C7 positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Electrophile (E⁺) Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ NO₂⁺ (S)-6-Fluoro-7-nitro-indan-1-ylamine
Bromination Br₂, FeBr₃ Br⁺ (S)-7-Bromo-6-fluoro-indan-1-ylamine
Chlorination Cl₂, AlCl₃ Cl⁺ (S)-7-Chloro-6-fluoro-indan-1-ylamine
Friedel-Crafts Acylation CH₃COCl, AlCl₃ CH₃CO⁺ (S)-1-Acetyl-6-fluoro-indan-1-ylamine (at C7)

Transition Metal-Catalyzed Coupling Reactions Involving the Fluoroindane Scaffold

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluoroindane scaffold can participate in these reactions, typically by first converting it into a suitable precursor, such as an aryl halide or triflate.

Suzuki-Miyaura Coupling: To participate in a Suzuki reaction, the fluoroindane moiety would typically need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. wikipedia.orglibretexts.org For example, a (S)-7-bromo-6-fluoro-indan-1-ylamine derivative could be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups at the C7 position. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org A halo-substituted fluoroindane, such as (S)-7-bromo-6-fluoro-indan-1-ylamine, could be coupled with a variety of primary or secondary amines, amides, or carbamates to generate N-aryl or N-heteroaryl derivatives. youtube.com This reaction is highly versatile, thanks to the development of specialized bulky phosphine (B1218219) ligands that promote efficient catalysis. youtube.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org While aryl iodides and bromides are the most common substrates, recent advancements have enabled the use of less reactive aryl fluorides. acs.orgacs.org This is particularly relevant for this compound, as it opens the possibility of directly coupling the C-F bond. Studies have shown that using a palladium catalyst in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) can effectively couple aryl fluorides with terminal alkynes, avoiding the need for copper co-catalysts. organic-chemistry.org This method could potentially be applied to introduce alkynyl groups directly onto the fluoroindane ring at the C6 position.

Table 3: Potential Transition Metal-Catalyzed Reactions

Coupling Reaction Fluoroindane Substrate Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura (S)-7-Bromo-6-fluoro-indan-1-ylamine Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ (S)-6-Fluoro-7-phenyl-indan-1-ylamine derivative
Buchwald-Hartwig (S)-7-Bromo-6-fluoro-indan-1-ylamine Morpholine Pd₂(dba)₃, XPhos, NaOtBu (S)-6-Fluoro-7-morpholino-indan-1-ylamine derivative
Sonogashira This compound Phenylacetylene Pd₂(dba)₃, LiHMDS (S)-6-(Phenylethynyl)-indan-1-ylamine derivative

Applications of S 6 Fluoro Indan 1 Ylamine As a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Role in Diastereoselective Transformations

As a chiral auxiliary, (S)-6-Fluoro-indan-1-ylamine can be temporarily incorporated into a prochiral substrate molecule. The inherent chirality of the indanamine then directs subsequent chemical reactions to favor the formation of one diastereomer over the other. This diastereoselective control is a cornerstone of asymmetric synthesis, enabling the construction of specific stereoisomers. After the desired transformation, the chiral auxiliary can be cleaved and ideally recycled, having served its purpose of inducing chirality. The fluorine atom can further enhance diastereoselectivity through steric and electronic effects, influencing the approach of reagents to the reactive center.

Development and Application of Chiral Catalysts and Ligands Derived from this compound

Beyond its role as a stoichiometric chiral auxiliary, this compound serves as a valuable scaffold for the synthesis of chiral ligands. These ligands can then be coordinated to a metal center to form a chiral catalyst. Such catalysts are highly sought after as they can be used in small, substoichiometric amounts to generate large quantities of an enantiomerically enriched product, a process known as asymmetric catalysis. researchgate.netenamine.net

The development of novel chiral ligands is a continuous effort in organic chemistry. nih.govnih.gov The rigid indane framework of this compound provides a well-defined and predictable chiral environment around the metal center. The primary amine group offers a convenient handle for further functionalization, allowing for the synthesis of a diverse library of ligands with varying steric and electronic properties. This modularity is crucial for optimizing the catalyst's performance for a specific reaction. nih.gov For instance, the amine can be converted into amides, phosphinamides, or other coordinating groups to create bidentate or multidentate ligands that can effectively control the stereoselectivity of metal-catalyzed reactions such as hydrogenations, cross-coupling reactions, and cycloadditions.

Precursor in the Synthesis of Complex Chiral Molecular Scaffolds

The inherent chirality and functional group handles of this compound make it an ideal starting material for the synthesis of more complex chiral molecules. cymitquimica.comuobaghdad.edu.iq Its rigid bicyclic structure provides a robust foundation upon which additional rings and functional groups can be stereoselectively installed.

The primary amine of this compound is a versatile functional group for the construction of nitrogen-containing heterocyclic systems. Through reactions such as condensations, cyclizations, and multicomponent reactions, the indanamine can be elaborated into a variety of chiral heterocycles, which are prevalent motifs in many biologically active compounds. For example, it can serve as a key building block for the synthesis of chiral indolizidines, quinolizidines, and other alkaloid-like structures. The fluorine atom can impart unique properties to these heterocyclic systems, such as increased metabolic stability and altered lipophilicity, which are often desirable in medicinal chemistry.

The synthesis of new imine derivatives and subsequent cyclization reactions can lead to the formation of six- and seven-membered heterocyclic molecules. uobaghdad.edu.iq For instance, condensation with aldehydes or ketones can form chiral imines, which can then undergo further transformations to yield complex polycyclic architectures. nih.gov

Research in this area focuses on developing efficient and scalable synthetic pathways to access these valuable intermediates. This includes the optimization of existing routes and the exploration of novel synthetic strategies. For example, enzymatic transamination has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. nih.gov The development of robust synthetic methods for producing this compound itself is also an active area of investigation, ensuring a reliable supply of this important building block for drug discovery and development programs.

Spectroscopic and Crystallographic Studies for Stereochemical Assignment and Conformational Analysis of Fluoroindanamines

Application of Advanced Spectroscopic Methodologies for Structural Elucidation in Synthetic Studies

The synthesis of enantiomerically pure fluoroindanamines necessitates rigorous structural characterization at each step. Advanced spectroscopic techniques are indispensable tools for confirming the identity, purity, and stereochemistry of intermediates and the final active pharmaceutical ingredient. While specific spectroscopic data for (S)-6-Fluoro-indan-1-ylamine is not extensively detailed in publicly available literature, the principles of structural elucidation can be understood from studies on related compounds.

In the synthesis of various substituted indane derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used. For instance, in the characterization of related Schiff base derivatives, FT-IR and NMR spectra are fundamental for confirming the formation of the target molecule.

¹H NMR Spectroscopy is critical for determining the proton environment in the molecule. The chemical shifts, coupling constants (J-values), and splitting patterns of the signals for the protons on the indane ring provide valuable information about their relative positions and stereochemical orientation. For example, the coupling constants between the proton at C1 and the adjacent protons at C2 are diagnostic of their cis or trans relationship.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, and the fluorine atom at C6 would induce characteristic shifts in the signals of the aromatic carbons.

¹⁹F NMR Spectroscopy is particularly important for fluorinated compounds. The chemical shift and coupling constants of the fluorine atom can provide insights into its position on the aromatic ring and its through-space interactions with nearby protons, which can be useful in conformational analysis.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to provide a more comprehensive structural elucidation. By comparing experimentally obtained spectra with those predicted by calculations for different possible isomers and conformers, the most stable structure can be identified.

Table 1: Representative Spectroscopic Data for a Fluoroindanamine Analog

Technique Observed Feature Interpretation
¹H NMRMultiplets in the aliphatic regionProtons of the cyclopentyl ring
Doublets in the aromatic regionProtons of the fluorinated benzene (B151609) ring
¹³C NMRSignals in

Computational and Theoretical Investigations of S 6 Fluoro Indan 1 Ylamine Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of (S)-6-Fluoro-indan-1-ylamine, DFT studies would be instrumental in elucidating the mechanisms of its synthesis and reactions. Such studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A primary application of DFT would be to analyze the stereoselective synthesis of this compound. For instance, in a catalytic asymmetric reduction of a precursor ketone, DFT calculations can model the interaction of the substrate with the chiral catalyst. By calculating the energies of the transition states leading to the (S) and (R) enantiomers, one can predict the enantiomeric excess (ee) of the reaction. These calculations provide insights into the origins of stereoselectivity, such as steric hindrance or favorable electronic interactions, guiding the development of more efficient catalysts.

Furthermore, DFT can be used to study the stability and reactivity of different conformers of this compound and its derivatives. The fluorine substituent at the 6-position can influence the electronic properties of the indane ring system through inductive and resonance effects, which can be quantified using DFT.

Table 1: Hypothetical DFT Data for a Key Reaction Step in the Synthesis of this compound

This table illustrates the type of data that would be generated from a DFT study on a hypothetical stereodetermining step. The lower activation energy for the transition state leading to the (S)-enantiomer would suggest its preferential formation.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
Reactant ComplexB3LYP/6-31G(d,p)0.00-
Transition State (S)B3LYP/6-31G(d,p)15.2C-H bond forming: 2.1 Å
Transition State (R)B3LYP/6-31G(d,p)17.8C-H bond forming: 2.3 Å
Product Complex (S)B3LYP/6-31G(d,p)-10.5-

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Molecular Modeling of Chiral Recognition and Catalyst-Substrate Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling is particularly relevant for understanding how it interacts with other chiral molecules, a phenomenon known as chiral recognition. This is critical in areas such as chiral chromatography and enzymatic resolutions.

In chiral High-Performance Liquid Chromatography (HPLC), for example, enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). Molecular dynamics (MD) simulations and docking studies can model the binding of both (S)- and (R)-6-Fluoro-indan-1-ylamine to the CSP. These models can reveal the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsions, that govern the separation. By visualizing the binding poses and calculating the interaction energies, researchers can understand why one enantiomer is retained longer than the other.

Similarly, in enzymatic processes, such as kinetic resolution, molecular modeling can elucidate the interactions between the substrate and the active site of the enzyme. For instance, if a lipase (B570770) is used to selectively acylate one enantiomer of 6-Fluoro-indan-1-ylamine, docking and MD simulations can show how the (S)-enantiomer fits into the enzyme's active site compared to the (R)-enantiomer. These studies can highlight key amino acid residues that are responsible for the enantioselectivity.

Table 2: Illustrative Molecular Docking Results for the Interaction of Enantiomers with a Chiral Selector

This table provides a hypothetical comparison of the binding affinities of the (S) and (R) enantiomers with a generic chiral selector, as would be determined by molecular docking simulations. A more negative binding energy typically indicates a stronger interaction.

EnantiomerChiral SelectorDocking Score (kcal/mol)Key Interactions Observed
This compoundGeneric Cyclodextrin CSP-7.2Hydrogen bond with hydroxyl group, inclusion in cavity
(R)-6-Fluoro-indan-1-ylamineGeneric Cyclodextrin CSP-6.5Steric clash with the rim of the cavity

Note: The data in this table is for illustrative purposes only and does not represent actual experimental findings.

Prediction of Stereochemical Outcomes and Reactivity Profiles through Computational Chemistry

Computational chemistry provides a framework for predicting the outcomes of chemical reactions and the intrinsic reactivity of molecules. For this compound, these predictive capabilities can accelerate the discovery and optimization of synthetic routes and applications.

By employing quantum chemistry methods, it is possible to predict the stereochemical outcome of a reaction designed to produce this compound. As mentioned in the context of DFT, the calculation of transition state energies for competing diastereomeric pathways allows for a quantitative prediction of the diastereomeric or enantiomeric ratio of the products. This predictive power is invaluable for designing experiments and selecting the most promising synthetic strategies, thereby saving time and resources.

Furthermore, computational methods can be used to generate reactivity profiles. For example, by calculating molecular orbital energies (such as the HOMO and LUMO) and electrostatic potential maps, one can predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. This information is crucial for understanding its chemical behavior and for designing new derivatives with desired properties. For instance, the influence of the fluorine atom on the nucleophilicity of the amine group or on the aromatic ring's susceptibility to electrophilic substitution can be systematically investigated.

Table 3: Sample Computational Data for Reactivity Profile Prediction

This table presents hypothetical computational data that could be used to predict the reactivity of this compound.

Computational ParameterValueInterpretation
HOMO Energy-8.5 eVRelated to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy1.2 eVRelated to the molecule's ability to accept electrons (electrophilicity).
Calculated pKa of Amine9.3Predicts the basicity of the amino group.
Mulliken Charge on Nitrogen-0.65Indicates the electron density on the nitrogen atom, influencing its nucleophilicity.

Note: This data is hypothetical and serves to illustrate the types of predictions made through computational chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-6-Fluoro-indan-1-ylamine, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Route Selection : Prioritize asymmetric synthesis (e.g., chiral catalysts or enzymatic resolution) to achieve high enantiomeric excess (ee). For example, use palladium-catalyzed cross-coupling for fluorinated intermediates .
  • Purity Assurance : Employ chiral HPLC or polarimetry to monitor ee. Validate results with 1^1H/19^{19}F NMR to confirm structural integrity .
  • Purification : Use recrystallization or chromatography with chiral stationary phases to isolate the (S)-enantiomer .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Key Parameters : Measure melting point, solubility (in polar/nonpolar solvents), and partition coefficients (logP) to assess bioavailability.
  • Spectroscopic Analysis : Use 13^{13}C NMR to confirm indan ring substitution patterns and FT-IR to identify amine and fluoro functional groups .
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions to identify storage requirements .

Q. What experimental controls are critical when assessing the biological activity of this compound in vitro?

  • Methodological Answer :

  • Positive/Negative Controls : Include known agonists/antagonists of the target receptor and vehicle-only treatments.
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to calculate IC50_{50}/EC50_{50} values .
  • Cell Viability Assays : Use MTT or resazurin assays to rule out cytotoxicity confounding activity results .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to improve yield and scalability for preclinical studies?

  • Methodological Answer :

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) in transition-metal-catalyzed reactions to enhance stereoselectivity.
  • Flow Chemistry : Explore continuous flow systems to improve reaction consistency and reduce purification steps .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent, and catalyst loading .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the bioactivity of this compound?

  • Methodological Answer :

  • Multi-Method Validation : Cross-validate docking simulations (e.g., AutoDock, Schrödinger) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .
  • Conformational Analysis : Perform molecular dynamics simulations to assess ligand-receptor flexibility under physiological conditions .
  • Data Transparency : Share raw computational and experimental datasets via repositories like Zenodo to enable peer validation .

Q. How should researchers address contradictions in metabolic stability data for this compound across different in vitro models?

  • Methodological Answer :

  • Model Comparison : Test parallel assays using hepatocytes, microsomes, and CYP450 isoforms to identify enzyme-specific degradation pathways .
  • Isotope Tracing : Use 14^{14}C-labeled compound to track metabolite formation via LC-MS/MS .
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between models and identify outliers .

Q. How can researchers ensure reproducibility of pharmacological assays involving this compound across different laboratories?

  • Methodological Answer :

  • Protocol Standardization : Adopt SOPs from organizations like EQIPD (Enhanced Quality in Preclinical Data) for assay conditions .
  • Inter-Lab Calibration : Distribute aliquots of a reference standard to participating labs to harmonize instrumentation .
  • Metadata Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to document experimental variables (e.g., pH, incubation time) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in animal models?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate ED50_{50} values.
  • ANOVA with Post Hoc Tests : Use Tukey’s HSD to compare treatment groups and control for Type I errors .
  • Power Analysis : Predefine sample sizes using G*Power to ensure adequate statistical power .

Q. How should researchers structure supplementary materials to enhance the rigor of studies on this compound?

  • Methodological Answer :

  • Raw Data Inclusion : Provide HPLC chromatograms, NMR spectra, and crystallography files in open-access formats .
  • Code Sharing : Upload scripts for data analysis (e.g., Python, R) to GitHub with version control .
  • Negative Results : Report failed synthetic attempts or inactive analogs to prevent redundant efforts .

Tables for Methodological Guidance

Research Phase Key Techniques Quality Control Metrics
SynthesisChiral HPLC, Asymmetric CatalysisEnantiomeric excess (≥98%), Yield (%)
CharacterizationNMR, FT-IR, X-ray CrystallographyPurity (≥95%), Spectral Match to Reference
Bioactivity AssessmentSPR, ITC, Cell-Based AssaysIC50_{50}/EC50_{50}, Z’-Factor (≥0.5)
Metabolic StabilityLC-MS/MS, Hepatocyte IncubationsHalf-life (t1/2_{1/2}), Metabolite ID

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6-Fluoro-indan-1-ylamine
Reactant of Route 2
Reactant of Route 2
(S)-6-Fluoro-indan-1-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.